
1-Bromo-9-azidononane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-9-azidononane” is likely a linear, nine-carbon alkane with a bromine atom attached to the first carbon and an azide group attached to the ninth carbon .
Molecular Structure Analysis
The molecular structure of “1-Bromo-9-azidononane” would consist of a nine-carbon chain with a bromine atom attached to one end and an azide group attached to the other .Chemical Reactions Analysis
Again, while specific reactions involving “1-Bromo-9-azidononane” are not available, similar compounds are known to participate in various reactions. For instance, azides can react with alkynes in a [3+2] cycloaddition to form triazoles, a reaction known as the Huisgen cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-9-azidononane” would be influenced by its alkane backbone and the presence of the bromine and azide functional groups .Applications De Recherche Scientifique
Click Chemistry:
1-azido-9-bromononane is a valuable reagent in click chemistry, a modular approach for constructing complex molecules. In click reactions, it readily participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC). Researchers use this reaction to create bioconjugates, modify biomolecules, and assemble functional materials. The azide group in 1-azido-9-bromononane reacts efficiently with terminal alkynes, leading to triazole formation. This method finds applications in drug discovery, bioorthogonal labeling, and material science .
Radiolabeling and Imaging:
The azide functionality in 1-azido-9-bromononane allows for straightforward radiolabeling. By introducing a radioactive isotope (e.g., fluorine-18 or technetium-99m) via azide-alkyne chemistry, researchers can create imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). These agents help visualize biological processes, study disease progression, and assess drug distribution in vivo .
Bioorthogonal Chemistry:
Bioorthogonal reactions occur selectively in biological systems without interfering with native biomolecules. 1-azido-9-bromononane’s azide group is compatible with bioorthogonal chemistry. Researchers use it to label proteins, nucleic acids, and lipids in live cells. The resulting bioconjugates aid in understanding cellular processes, protein localization, and disease mechanisms .
Polymer Synthesis:
1-azido-9-bromononane serves as a versatile building block in polymer chemistry. By incorporating it into polymer chains, scientists can create functional materials with tailored properties. For example, azide-functionalized polymers can undergo post-polymerization modifications, such as crosslinking or grafting, leading to novel materials for drug delivery, tissue engineering, and coatings .
Surface Modification and Material Science:
Functionalizing surfaces is crucial for applications like biosensors, drug delivery carriers, and catalysis. Researchers use 1-azido-9-bromononane to modify surfaces through click reactions. By attaching azide-functionalized molecules onto substrates, they enhance biocompatibility, control wettability, and introduce specific functionalities. These modified surfaces find use in biosensing, tissue engineering scaffolds, and microfluidic devices .
Chemical Biology and Target Identification:
1-azido-9-bromononane can be employed in chemical proteomics and target identification studies. By designing photoaffinity probes containing this compound, researchers can selectively label protein targets in complex mixtures. Upon UV irradiation, the azide group forms a covalent bond with nearby proteins, allowing their subsequent identification and characterization. This approach aids in understanding protein function, drug interactions, and disease pathways .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-azido-9-bromononane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrN3/c10-8-6-4-2-1-3-5-7-9-12-13-11/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFUNROJWANCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=[N+]=[N-])CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-9-azidononane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2813531.png)

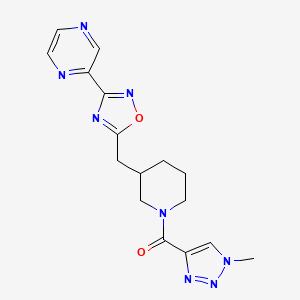
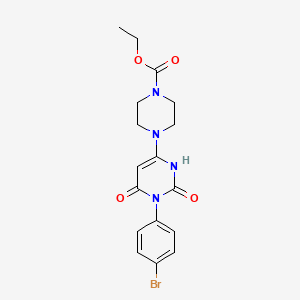
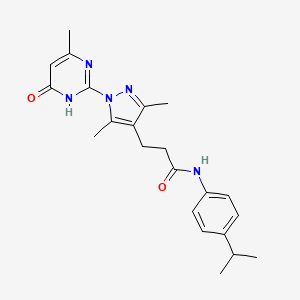
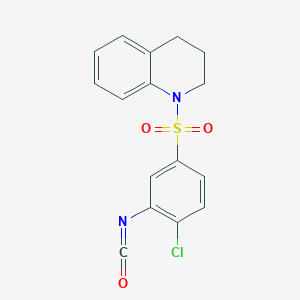
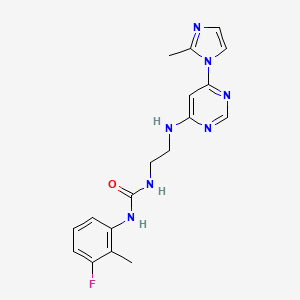
![N-[2-(Oxan-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2813544.png)
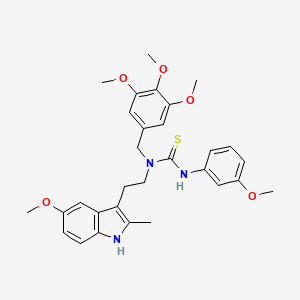
![7-Chloro-1-(4-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813547.png)
![2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]ethanone](/img/structure/B2813548.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813551.png)
![5-(4,6-Dimethylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2813552.png)
![Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2813553.png)